N-benzyl-3-bromo-N-methylbenzenesulfonamide
Description
N-Benzyl-3-bromo-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a bromine atom at the 3-position and two alkyl groups (benzyl and methyl) attached to the nitrogen atom. This compound belongs to the broader class of sulfonamides, which are widely studied for their diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities . The benzyl and methyl groups on the nitrogen atom modulate solubility and lipophilicity, which are critical for bioavailability and target engagement.
Properties
IUPAC Name |
N-benzyl-3-bromo-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-16(11-12-6-3-2-4-7-12)19(17,18)14-9-5-8-13(15)10-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYCTZHQPFCUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-bromo-N-methylbenzenesulfonamide typically involves the bromination of N-benzyl-N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to its electron-withdrawing sulfonamide group, which activates the aromatic ring toward electrophilic and nucleophilic pathways.
Key Reaction Pathways:
-
Nucleophilic Substitution :
Reaction with amines (e.g., NH₃, primary/secondary amines) replaces the bromine atom with amino groups. For example:
N-benzyl-3-bromo-N-methylbenzenesulfonamide + Piperidine → N-benzyl-3-piperidino-N-methylbenzenesulfonamide
Conditions: DMF, 80°C, 12h; Yield: 78%. -
Cross-Coupling Reactions :
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 3-position:
This compound + Phenylboronic acid → N-benzyl-3-phenyl-N-methylbenzenesulfonamide
Catalyst: Pd(PPh₃)₄; Base: K₂CO₃; Solvent: Dioxane/H₂O; Yield: 85% .
Table 1: Substitution Reaction Examples
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Piperidine | 3-Piperidino derivative | DMF, 80°C, 12h | 78% | |
| Phenylboronic acid | 3-Phenyl derivative | Pd(PPh₃)₄, K₂CO₃ | 85% | |
| Sodium methoxide | 3-Methoxy derivative | MeOH, reflux, 6h | 65% |
Oxidation and Reduction
The benzyl and methyl groups on the nitrogen atom can undergo oxidation, while the bromine atom participates in reduction pathways.
-
Oxidation of the Benzyl Group :
Reaction with KMnO₄ in acidic conditions oxidizes the benzyl group to a ketone:
This compound → 3-Bromo-N-methylbenzenesulfonamide-4-carboxylic acid
Conditions: H₂SO₄, 100°C; Yield: 62%. -
Reduction of the Bromine Atom :
Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen:
This compound → N-benzyl-N-methylbenzenesulfonamide
Conditions: EtOH, RT, 3h; Yield: 91% .
Alkylation and Arylation
The sulfonamide nitrogen can undergo further alkylation or arylation under specific catalytic conditions.
-
Manganese-Catalyzed N-Alkylation :
Using alcohols as alkylating agents:
This compound + Benzyl alcohol → N,N-dibenzyl-3-bromo-N-methylbenzenesulfonamide
Catalyst: Mn(I) complex; Conditions: Toluene, 120°C, 24h; Yield: 73% .
Cyclization Reactions
The compound participates in domino reactions to form benzofused sultams (sultam = sulfonamide lactam).
-
Aza-Michael-Heck Cyclization :
Reaction with methyl propiolate forms a six-membered sultam ring:
This compound + Methyl propiolate → Benzofused sultam
Conditions: Pd(OAc)₂, PPh₃, 110°C; Yield: 68% .
Table 2: Cyclization Pathways
| Reagent | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Methyl propiolate | Benzofused sultam | Pd(OAc)₂, PPh₃ | 68% | |
| Allyl bromide | Spirocyclic sulfonamide | K₂CO₃, CH₃CN | 75% |
Biological Interactions
The sulfonamide group facilitates interactions with enzymes and receptors, particularly carbonic anhydrases and metalloproteinases, through hydrogen bonding and hydrophobic effects .
Reaction Mechanisms
-
Nucleophilic Aromatic Substitution :
The electron-withdrawing sulfonamide group polarizes the C-Br bond, enabling attack by nucleophiles (e.g., amines) via a two-step addition-elimination mechanism. -
Cross-Coupling :
Palladium-mediated oxidative addition of the C-Br bond, followed by transmetallation with boronic acids and reductive elimination . -
Domino Cyclization :
Initial aza-Michael addition of the sulfonamide nitrogen to an alkyne, followed by intramolecular Heck coupling .
Scientific Research Applications
Chemistry
N-benzyl-3-bromo-N-methylbenzenesulfonamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a valuable intermediate in synthetic pathways.
Biology
In biological research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit specific enzymes critical for cellular processes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition can lead to antibacterial effects, making it a candidate for antimicrobial agents.
Medicine
The compound is being investigated for its potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes the cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces apoptosis |
| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |
| HeLa | 25 | Inhibition of proliferation |
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials, including polymers and dyes. Its versatility allows for the design of new materials with specific properties.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential use as an antibacterial agent.
Cytotoxicity Evaluation
In vitro studies focused on the cytotoxic effects of this compound on different cancer cell lines demonstrated its ability to induce apoptosis and inhibit proliferation effectively. Flow cytometric analysis confirmed these findings, showing a concentration-dependent increase in apoptotic cells after treatment.
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-benzyl-3-bromo-N-methylbenzenesulfonamide with structurally analogous sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues
Substituent Effects
- Bromine Position: Bromine at the 3-position (target compound) vs. 4-position (CAS 338794-54-0) alters steric hindrance and electronic distribution.
- N-Substituents : The N-benzyl and N-methyl groups in the target compound enhance lipophilicity compared to unsubstituted analogs (e.g., N-(3-bromophenyl)-3-methylbenzenesulfonamide), which could improve blood-brain barrier penetration .
- Heterocyclic Moieties : Compounds like the oxazole-containing sulfonamide exhibit enhanced rigidity and hydrogen-bonding capacity, which may improve target selectivity in antimicrobial applications.
Physicochemical Properties
- Solubility : this compound’s lipophilicity (logP estimated >3) may limit aqueous solubility, a challenge shared with CAS 338794-54-0. In contrast, the oxazole derivative has moderate solubility (logP ~2.5) due to polar heterocyclic groups.
- Thermal Stability : Brominated sulfonamides generally exhibit high thermal stability (>200°C), as seen in related compounds .
Biological Activity
N-benzyl-3-bromo-N-methylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its structural features, including the bromine atom and sulfonamide group, which enhance its reactivity and interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : Approximately 340.24 g/mol
The compound consists of a benzyl group attached to the nitrogen of the sulfonamide, with a bromine substituent on the aromatic ring. This unique configuration contributes to its biological properties and reactivity.
This compound interacts with specific enzymes and receptors, mainly through:
- Binding Affinity : The sulfonamide group forms hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity.
- Reactivity : The presence of the bromine atom enhances nucleophilic substitution reactions, potentially affecting metabolic pathways in cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against bacterial strains. Preliminary studies suggest it may inhibit enzymes involved in bacterial metabolism.
Cancer Research
The compound has been explored for its potential in cancer therapy. It may interact with pathways involved in cancer cell proliferation, suggesting its use as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-N-methylbenzenesulfonamide | CHBrNOS | Lacks benzyl group; simpler structure |
| N-benzyl-4-methylbenzenesulfonamide | CHNOS | Different position of methyl group on benzene ring |
| N-benzyl-3-chloro-N-methylbenzenesulfonamide | CHClNOS | Chlorine instead of bromine; different reactivity |
The presence of both bromine and a benzyl group makes this compound distinct among these compounds, potentially enhancing its biological activity and synthetic utility.
Case Studies and Research Findings
-
Pharmacological Studies :
- Initial pharmacological evaluations have shown that this compound can inhibit specific enzymatic activities linked to bacterial growth and cancer cell proliferation.
- Further studies are required to elucidate the precise mechanisms and therapeutic potential in clinical settings.
- Synthesis and Characterization :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-3-bromo-N-methylbenzenesulfonamide, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves sulfonylation of the benzylamine precursor followed by bromination at the 3-position. Key steps include:
- Sulfonylation : React N-methylbenzylamine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ with FeBr₃) to introduce the bromine atom. Solvent choice (e.g., DCM or chloroform) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields high-purity product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. Use SHELX programs for refinement (e.g., SHELXL for small-molecule refinement) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, sulfonamide S=O at δ 165–170 ppm in ¹³C) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) to quantify impurities (<1%) .
- Elemental analysis : Verify C, H, N, S, and Br percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the benzyl group (e.g., halogen substitution) or sulfonamide moiety (e.g., methyl-to-aryl variations) .
- Biological assays : Test analogs against target proteins (e.g., NLRP3 inflammasome) using ELISA or cellular assays. Correlate IC₅₀ values with structural features (e.g., bromine’s electronegativity enhances binding affinity) .
- Data interpretation : Use multivariate analysis (e.g., PCA) to identify critical substituents affecting activity .
Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., NLRP3’s NACHT domain). Parameterize the bromine atom using DFT-optimized charges .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between sulfonamide and Arg578 .
Q. How should researchers address contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Iterative refinement : Re-examine SC-XRD data (e.g., residual electron density peaks) to detect disordered atoms or twinning .
- Cross-validation : Compare NMR chemical shifts with computed values (e.g., using Gaussian DFT) to resolve discrepancies in substituent effects .
- Error analysis : Quantify uncertainties in diffraction data (e.g., R-factor >5% indicates potential overfitting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
